molecular formula C12H14N2 B7549621 N-(isoquinolin-6-ylmethyl)ethanamine

N-(isoquinolin-6-ylmethyl)ethanamine

Cat. No.: B7549621
M. Wt: 186.25 g/mol
InChI Key: KTCAUOPVJMRYFK-UHFFFAOYSA-N
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Description

N-(isoquinolin-6-ylmethyl)ethanamine is an ethanamine derivative featuring an isoquinoline moiety substituted at the 6-position with a methylene bridge. Isoquinoline, a heterocyclic aromatic compound, imparts distinct electronic and steric properties compared to simpler aromatic systems like benzene or pyridine.

Properties

IUPAC Name

N-(isoquinolin-6-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-2-13-8-10-3-4-12-9-14-6-5-11(12)7-10/h3-7,9,13H,2,8H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTCAUOPVJMRYFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCC1=CC2=C(C=C1)C=NC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Nitenpyram Metabolites ()

Nitenpyram, a neonicotinoid insecticide, is metabolized into intermediates such as N-((6-chloropyridin-3-yl)methyl)ethanamine (Metabolite D). Key comparisons:

  • Structural Similarity: Both compounds share an ethanamine core linked to a heteroaromatic system (isoquinoline vs. chloropyridine).
  • Functional Differences: The chloropyridine group in Metabolite D may enhance electrophilicity and insecticidal activity, whereas the isoquinoline moiety in the target compound could favor interactions with mammalian receptors.
  • Metabolic Stability : Metabolite D appears in GC–MS at 4.426 min, indicating moderate polarity compared to other nitenpyram intermediates .

Table 1. Key Properties of Nitenpyram Metabolites

Compound Structure Retention Time (min) Key Substituents
N-((6-chloropyridin-3-yl)methyl)ethanamine Chloropyridinyl + ethanamine 4.426 Cl, pyridine
N-(isoquinolin-6-ylmethyl)ethanamine Isoquinolinyl + ethanamine Data not available Isoquinoline (6-position)

25X-NBOMe Series ()

The NBOMe compounds (e.g., 25I-NBOMe, 25C-NBOMe) are phenethylamine derivatives with a 2-methoxybenzyl group and halogenated phenyl rings.

  • Structural Contrasts: NBOMe compounds have a phenethylamine backbone with a methoxybenzyl substituent, whereas the target compound uses an isoquinoline-methyl-ethanamine framework.
  • Biological Activity: NBOMe compounds are potent serotonin 5-HT2A receptor agonists with hallucinogenic effects . The target compound’s activity remains uncharacterized but may differ due to its distinct aromatic system.

Table 2. Comparison with 25X-NBOMe Series

Compound Core Structure Aromatic System Biological Activity
25I-NBOMe Phenethylamine + methoxybenzyl 4-iodo-2,5-dimethoxyphenyl 5-HT2A agonist (psychedelic)
This compound Ethanamine + isoquinoline Isoquinoline (6-position) Unknown

Isoquinoline Derivatives ()

Several isoquinoline-containing ethanamine analogs are documented:

  • 2-(3,4-dihydroisoquinolin-2(1H)-yl)ethanamine (): Features a partially saturated isoquinoline ring, which may reduce aromatic interactions compared to the fully conjugated target compound.
  • N-(2-methoxybenzyl)-2-(4-chloro-2,5-dimethoxyphenyl)ethanamine (): Combines a methoxybenzyl group with a halogenated phenyl ring, highlighting the role of electron-withdrawing substituents in modulating activity.
  • 6-Methoxy-1,2,3,4-tetrahydroisoquinoline (): The methoxy group and tetrahydro modification suggest enhanced solubility compared to the target compound.

Key Observations :

  • The absence of polar groups (e.g., methoxy, halogen) in this compound may limit solubility but enhance lipophilicity for blood-brain barrier penetration.

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